2,4-diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2,4-Diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with the molecular formula C16H12I2N4O2S This compound is notable for its unique structure, which includes iodine atoms, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method starts with the reaction of 2,4-diiodophenol with 3-(4-methoxyphenyl)-5-sulfanyl-1,2,4-triazole in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Scientific Research Applications
2,4-Diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-Diiodo-6-({[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-Dichloro-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
The uniqueness of 2,4-diiodo-6-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific combination of functional groups and the presence of iodine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H12I2N4O2S |
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Molecular Weight |
578.2 g/mol |
IUPAC Name |
4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12I2N4O2S/c1-24-12-4-2-9(3-5-12)15-20-21-16(25)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25) |
InChI Key |
OZGMCHVCYDDODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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